molecular formula C14H16F3N5O2 B2514451 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea CAS No. 1421482-17-8

1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2514451
CAS No.: 1421482-17-8
M. Wt: 343.31
InChI Key: VHTVGFXVZNZLNS-UHFFFAOYSA-N
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Description

The compound 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic molecule known for its application in various fields, including medicinal chemistry and industrial chemistry. This molecule's unique structural features grant it distinct chemical and biological properties, making it an essential subject in contemporary scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic synthesis. The initial steps often involve the preparation of the triazole ring, followed by functionalization to incorporate the trifluoromethyl group.

Key synthetic steps include:

  • Formation of the triazole ring by cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

  • Introduction of the trifluoromethyl group through nucleophilic or electrophilic fluorination techniques.

  • Coupling of the triazole derivative with an appropriate urea precursor using coupling reagents such as carbodiimides.

  • Final steps include purification processes like recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: For industrial-scale production, the process involves optimizing each reaction step for cost-efficiency, yield, and purity

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea undergoes several types of chemical reactions, including:

  • Oxidation: Formation of additional carbonyl or carboxylate functionalities.

  • Reduction: Conversion to alcohol or amine derivatives.

  • Substitution: Introduction of various substituents onto the triazole or urea moieties.

Common Reagents and Conditions

  • Oxidation: Use of reagents like potassium permanganate or chromium trioxide.

  • Reduction: Employing hydrogen gas with palladium on carbon or lithium aluminum hydride.

  • Substitution: Utilization of nucleophiles like sodium azide or organolithium reagents in anhydrous conditions.

Major Products: The reactions typically yield derivatives that can be further modified for specific applications, including pharmacological intermediates or agricultural chemicals.

Scientific Research Applications

Chemistry: The compound is studied for its ability to form hydrogen bonds and pi-stacking interactions, making it useful in the design of supramolecular assemblies and crystal engineering.

Biology and Medicine: In medicinal chemistry, this compound is researched for its potential as an enzyme inhibitor, specifically targeting enzymes implicated in metabolic and infectious diseases. Its structural motif is considered a scaffold for developing novel therapeutics.

Industry: In industrial applications, the compound serves as a precursor for advanced materials with specific electronic properties, such as polymers or coatings with enhanced durability and resistance.

Mechanism of Action

Mechanism: The compound acts by binding to specific molecular targets, typically enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Molecular Targets and Pathways: 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea targets include kinases, proteases, or G-protein coupled receptors. The compound may modulate signaling pathways by inhibiting enzyme activity, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Comparison: Similar compounds include other triazole and urea derivatives. Compared to these, 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea exhibits unique properties such as higher chemical stability and enhanced biological activity due to the trifluoromethyl group.

Similar Compounds

  • 1,2,4-Triazole derivatives

  • Benzotriazole derivatives

  • Urea derivatives like phenylureas and benzylureas

This comprehensive exploration highlights the significance and versatility of This compound in various scientific and industrial domains.

Properties

IUPAC Name

1-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O2/c1-9-5-3-4-6-10(9)19-12(23)18-7-8-22-13(24)21(2)11(20-22)14(15,16)17/h3-6H,7-8H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTVGFXVZNZLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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